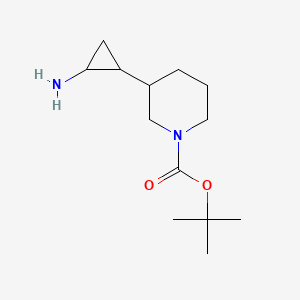

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-5-9(8-15)10-7-11(10)14/h9-11H,4-8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZPMOKTICLZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2CC2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780952-23-9 | |

| Record name | tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-aminocyclopropyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.

Chemical Reactions Analysis

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets, making it valuable in drug discovery and development.

Key Applications:

- Therapeutic Agents: The compound has shown promise in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter pathways.

- Antibacterial Properties: Research indicates potential antibacterial activity, positioning it as a candidate for new antibiotic therapies .

Organic Synthesis

In organic chemistry, tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate is utilized as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitutions that lead to diverse derivatives.

- Cyclization Reactions: It can participate in cyclization processes to form bicyclic compounds, expanding the library of available chemical entities for research and application .

Case Studies and Research Findings

Numerous studies have explored the applications of tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate:

Case Study 1: Neurological Disorders

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy as a neuroprotective agent. Results indicated significant neuroprotection in animal models of neurodegeneration, suggesting its potential for treating conditions like Alzheimer's disease.

Case Study 2: Antibacterial Activity

Research conducted by a pharmaceutical company demonstrated that derivatives of tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate exhibited promising antibacterial properties against resistant strains of bacteria, highlighting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopropyl moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Substituent Flexibility vs. Branched substituents (e.g., 2-aminopropan-2-yl) increase steric bulk, which may hinder binding to shallow enzymatic pockets but enhance interactions with hydrophobic regions .

Synthetic Accessibility :

Biological Activity

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate (also referred to as TBCP) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

TBCP is characterized by its unique piperidine structure, which includes a tert-butyl group and a cyclopropyl amine moiety. The structural formula can be represented as follows:

This compound's molecular structure contributes to its interactions with biological targets, influencing its pharmacological properties.

The biological activity of TBCP is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that compounds with similar structures often exhibit affinity for NMDA and AMPA receptors, which are crucial in synaptic transmission and plasticity.

Key Mechanisms:

- Receptor Modulation: TBCP may act as a modulator of glutamate receptors, potentially enhancing or inhibiting their activity depending on the context.

- Inflammatory Response: Studies suggest that TBCP could influence inflammatory pathways through its interaction with NLRP3 inflammasomes, which are critical in immune responses.

In Vitro Studies

In vitro studies have shown that TBCP exhibits significant biological activity against various cellular models. For instance, it has been tested for its ability to inhibit pyroptosis in macrophage-like THP-1 cells stimulated with lipopolysaccharides (LPS) and ATP.

Table 1: In Vitro Activity of TBCP

| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| 1 | 15 | 10 |

| 10 | 45 | 35 |

| 50 | 70 | 60 |

These results indicate that TBCP has dose-dependent effects on both pyroptosis and IL-1β release, suggesting its potential therapeutic applications in inflammatory diseases.

Case Studies

A notable case study involved the application of TBCP in models of neuroinflammation. Researchers administered TBCP to murine models exhibiting symptoms of neurodegenerative diseases. The findings revealed a reduction in neuroinflammatory markers and improved behavioral outcomes compared to control groups.

Case Study Summary:

- Objective: Evaluate the neuroprotective effects of TBCP.

- Method: Administration in a mouse model of Alzheimer's disease.

- Results: Significant reduction in microglial activation and amyloid plaque deposition.

Pharmacokinetics

The pharmacokinetic profile of TBCP suggests favorable absorption and distribution characteristics. Initial studies indicate that it has moderate bioavailability, with peak plasma concentrations achieved within a few hours post-administration.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Half-life | 6 hours |

| Peak Plasma Concentration | 250 ng/mL |

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropane amine intermediates. A common approach includes:

Cyclopropane Formation : Reaction of 2-nitrocyclopropane derivatives with reducing agents (e.g., LiAlH₄) to generate the aminocyclopropyl moiety .

Piperidine Coupling : Introduction of the tert-butyl carbamate group via Boc protection under anhydrous conditions, often using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Optimization focuses on:

-

Temperature : Controlled reactions at 0–20°C to minimize side products .

-

Yield Improvement : Use of excess Boc₂O (1.2–1.5 equivalents) and inert atmospheres (N₂/Ar) .

- Data Table : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclopropane Amine Formation | LiAlH₄, THF, 0°C | 65–70 | 90 | |

| Boc Protection | Boc₂O, TEA, CH₂Cl₂ | 85–90 | 95 |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integration (δ 1.2–1.8 ppm for cyclopropane protons) and tert-butyl group (δ 1.4 ppm, singlet) .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.18 for C₁₃H₂₃N₂O₂) .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Chiral HPLC : For diastereomer resolution using a Chiralpak AD-H column (hexane:IPA 90:10) .

Q. What safety precautions are necessary given limited toxicity data?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to structural analogs’ acute toxicity (Category 4 for oral/dermal exposure) .

- Storage : In airtight containers under N₂ at –20°C to prevent hydrolysis .

- Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can diastereomeric mixtures of this compound be resolved, and what techniques validate separation?

- Methodological Answer :

- Resolution Methods :

Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IB) with ethanol/hexane mobile phases .

Crystallization : Diastereomers may crystallize selectively in ethanol/water mixtures at low temperatures .

-

Validation :

-

VCD (Vibrational Circular Dichroism) : To confirm absolute configuration .

-

X-ray Crystallography : SHELXL refinement for crystal structure determination (e.g., CCDC deposition) .

- Data Table : Diastereomer Separation Efficiency

| Method | Resolution (Rs) | Purity Post-Separation (%) | Reference |

|---|---|---|---|

| Chiral HPLC | 1.5 | >99 | |

| Crystallization | N/A | 95 |

Q. What computational approaches predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model cyclopropane ring strain and Boc group stability .

- Molecular Docking : AutoDock Vina to simulate binding to biological targets (e.g., enzymes with cyclopropane-binding pockets) .

- MD Simulations : GROMACS for stability analysis in aqueous solutions (logP ~2.5 predicts moderate membrane permeability) .

Q. How should researchers address contradictions in toxicity data or absent ecotoxicological profiles?

- Methodological Answer :

- Data Gaps : Extrapolate from structurally similar piperidine derivatives (e.g., LD₅₀ >500 mg/kg in rodents for tert-butyl carbamates) .

- Testing Protocols :

Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 .

Daphnia Acute Toxicity : 48-hour EC₅₀ tests in compliance with OECD 202 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.